A Technical Guide to (2-(Trifluoromethyl)pyridin-3-yl)methanol
A Technical Guide to (2-(Trifluoromethyl)pyridin-3-yl)methanol
CAS Number: 131747-57-4
This technical guide provides an in-depth overview of (2-(Trifluoromethyl)pyridin-3-yl)methanol, a key building block in modern medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering comprehensive data on its properties, synthesis, and potential biological significance.
Physicochemical Properties
(2-(Trifluoromethyl)pyridin-3-yl)methanol is a pyridine derivative characterized by a trifluoromethyl group at the 2-position and a methanol group at the 3-position. The trifluoromethyl moiety significantly influences the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, while the hydroxyl group provides a site for hydrogen bonding and further chemical modification.
| Property | Value | Source |
| CAS Number | 131747-57-4 | Internal Search |
| Molecular Formula | C₇H₆F₃NO | Internal Search |
| Molecular Weight | 177.13 g/mol | Internal Search |
| Boiling Point | 209 °C | Internal Search |
| Density | 1.362 g/cm³ | Internal Search |
| Flash Point | 80 °C | Internal Search |
Spectral Data
| Data Type | Compound | Values | Source |
| ¹H NMR (400 MHz, CDCl₃) | 2-methoxy-3-(trifluoromethyl)pyridine | δ 8.32 (d, J = 4.0 Hz, 1H), 7.84 (d, J = 8.0 Hz, 1H), 6.95 (dd, J = 4.0 Hz, 1H), 4.03 (s, 3H) | [1] |
| ¹³C NMR (100 MHz, CDCl₃) | 2-methoxy-3-(trifluoromethyl)pyridine | δ 161.0, 150.6, 136.4 (q, J = 5 Hz), 123.2 (q, J = 270 Hz), 116.0, 113.4 (q, J = 33 Hz), 54.1 | [1] |
| ¹⁹F NMR (376 MHz, CDCl₃) | 2-methoxy-3-(trifluoromethyl)pyridine | δ -64.03 (s, 3F) | [1] |
| HRMS-EI (m/z) | 2-methoxy-3-(trifluoromethyl)pyridine | Calculated for C₇H₆NOF₃: 177.0401, Found: 177.0403 | [1] |
| Predicted MS (m/z) | (2-(Trifluoromethyl)pyridin-3-yl)methanol | [M+H]⁺: 178.0474 | [2] |
Synthesis Protocol
A detailed experimental protocol for the synthesis of (2-(Trifluoromethyl)pyridin-3-yl)methanol is not explicitly published. However, based on general methods for the synthesis of trifluoromethylpyridines and a published protocol for the similar compound 3-fluoropyridine-2-methanol, a plausible synthetic route can be outlined.[3][4] The synthesis generally involves the introduction of the trifluoromethyl group onto the pyridine ring, followed by functionalization to introduce the methanol group. A common precursor is a picoline derivative which undergoes chlorination and subsequent fluorination.[3]
Step 1: Synthesis of 2-Chloro-3-(trifluoromethyl)pyridine
A potential starting material is 3-methyl-2-chloropyridine. This compound can be subjected to free-radical chlorination to form 2-chloro-3-(trichloromethyl)pyridine, followed by a halogen exchange reaction (halex) using a fluoride source like HF or SbF₃ to yield 2-chloro-3-(trifluoromethyl)pyridine.
Step 2: Introduction of the Hydroxymethyl Group
The 2-chloro-3-(trifluoromethyl)pyridine can then be converted to (2-(Trifluoromethyl)pyridin-3-yl)methanol. This could potentially be achieved through a multi-step process involving a Negishi or Suzuki coupling to introduce a protected hydroxymethyl group, followed by deprotection. A more direct route could involve a Grignard reaction with formaldehyde, though the reactivity of the chloro-substituent would need to be carefully managed.
A more analogous approach to the synthesis of 3-fluoropyridine-2-methanol would involve the reduction of a corresponding carboxylic acid or ester.[4] If 2-(trifluoromethyl)nicotinic acid is available, it could be reduced to the target alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in an appropriate solvent.
Example Reduction Protocol (adapted from a similar synthesis): [4]
-
To a solution of 2-(trifluoromethyl)nicotinic acid methyl ester in methanol and under an inert atmosphere, add anhydrous calcium chloride powder with stirring at 0-5 °C.
-
Add sodium borohydride in portions, maintaining the temperature at 0-5 °C.
-
After the addition is complete, stir the reaction mixture at the same temperature for 1 hour.
-
Warm the reaction to reflux (around 65 °C) and maintain for 2 hours.
-
Cool the mixture and quench with water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with an organic solvent such as dichloromethane.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography to obtain pure (2-(Trifluoromethyl)pyridin-3-yl)methanol.
Applications in Drug Development
The trifluoromethylpyridine scaffold is a privileged structure in medicinal chemistry due to its ability to enhance key drug-like properties.[5] While the direct biological activity of (2-(Trifluoromethyl)pyridin-3-yl)methanol is not extensively documented, its derivatives have shown significant potential in targeting important signaling pathways implicated in various diseases.
Potential Role in mTOR Signaling
The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers.[6][7] Several inhibitors targeting the PI3K/Akt/mTOR pathway incorporate trifluoromethylphenyl or pyridinyl moieties.[5][8] The trifluoromethyl group in these inhibitors often contributes to improved potency and pharmacokinetic properties. (2-(Trifluoromethyl)pyridin-3-yl)methanol serves as a valuable building block for the synthesis of novel mTOR inhibitors, where the hydroxymethyl group can be further functionalized to explore the chemical space around the kinase active site.
Potential Role in TRPV3 Signaling
The Transient Receptor Potential Vanilloid 3 (TRPV3) channel is a non-selective cation channel primarily expressed in keratinocytes and sensory neurons, playing a role in temperature sensation, pain, and skin barrier function.[9][10] Dysregulation of TRPV3 has been implicated in chronic pain and various skin disorders.[11] Derivatives of (pyridin-2-yl)methanol have been reported as potent and selective antagonists of the TRPV3 channel.[9] Specifically, compounds incorporating a trifluoromethyl-substituted pyridine ring have demonstrated efficacy in preclinical models of neuropathic pain. The (2-(Trifluoromethyl)pyridin-3-yl)methanol core provides a strategic starting point for the development of novel TRPV3 modulators.
Visualizations
Synthetic Workflow
Caption: Plausible synthetic workflow for (2-(Trifluoromethyl)pyridin-3-yl)methanol.
mTOR Signaling Pathway Involvement
Caption: Potential inhibition of the mTOR signaling pathway by derivatives.
TRPV3 Signaling Pathway Involvement
Caption: Potential antagonism of the TRPV3 channel by derivatives.
References
- 1. rsc.org [rsc.org]
- 2. PubChemLite - 2-(trifluoromethyl)-4-pyridinemethanol (C7H6F3NO) [pubchemlite.lcsb.uni.lu]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol - Google Patents [patents.google.com]
- 5. Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. Pharmacological targeting of the PI3K/mTOR pathway alters the release of angioregulatory mediators both from primary human acute myeloid leukemia cells and their neighboring stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. TRPV3 enhances skin keratinocyte proliferation through EGFR-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
